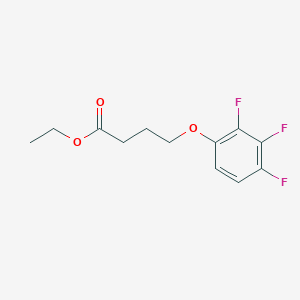

![molecular formula C10H11IN4 B12630206 N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

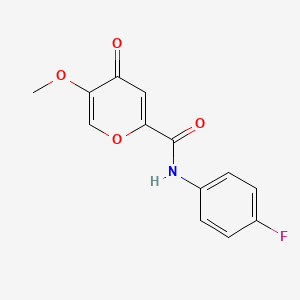

Beschreibung

N-(Cyclopropylmethyl)-7-iod-[1,2,4]triazolo[4,3-a]pyridin-3-amin ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyridine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie häufig zur Entwicklung neuer Therapeutika eingesetzt. Das Vorhandensein des Iodatoms und des Triazolrings in seiner Struktur macht es zu einer Verbindung, die für verschiedene chemische und biologische Studien von Interesse ist.

Vorbereitungsmethoden

Die Synthese von N-(Cyclopropylmethyl)-7-iod-[1,2,4]triazolo[4,3-a]pyridin-3-amin beinhaltet typischerweise die Bildung des Triazolrings, gefolgt von der Einführung des Iodatoms. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Beispielsweise kann die Reaktion von Enaminonitrilen mit Benzohydraziden unter Mikrowellenbestrahlung Triazolopyridinderivate ergeben . Industrielle Produktionsverfahren können ähnliche synthetische Wege beinhalten, die jedoch für die großtechnische Produktion optimiert sind, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

N-(Cyclopropylmethyl)-7-iod-[1,2,4]triazolo[4,3-a]pyridin-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.

Kondensationsreaktionen: Sie kann an Kondensationsreaktionen mit anderen Verbindungen teilnehmen, um komplexere Strukturen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Nucleophile für Substitutionsreaktionen, Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(Cyclopropylmethyl)-7-iod-[1,2,4]triazolo[4,3-a]pyridin-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Sie wird zur Entwicklung neuer Medikamente aufgrund ihrer potenziellen biologischen Aktivitäten eingesetzt, einschließlich Antikrebs-, antimikrobieller und antiviraler Eigenschaften

Biologische Studien: Die Verbindung wird auf ihre Wechselwirkungen mit verschiedenen biologischen Zielmolekülen untersucht, um ihren Wirkmechanismus und ihre potenziellen therapeutischen Anwendungen zu verstehen.

Chemische Forschung: Sie dient als Baustein für die Synthese komplexerer Moleküle und unterstützt die Entwicklung neuer synthetischer Methoden.

Wirkmechanismus

Der Wirkmechanismus von N-(Cyclopropylmethyl)-7-iod-[1,2,4]triazolo[4,3-a]pyridin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Triazolring und das Iodatom spielen eine entscheidende Rolle bei der Bindung an diese Zielmoleküle. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen biologischen Wirkungen führt. Die genauen Pfade und Zielmoleküle können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring and the iodine atom play crucial roles in its binding to these targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-(Cyclopropylmethyl)-7-iod-[1,2,4]triazolo[4,3-a]pyridin-3-amin kann mit anderen Triazolopyridinderivaten verglichen werden, wie z. B.:

[1,2,4]Triazolo[4,3-a]chinoxalin: Bekannt für seine antiviralen und antimikrobiellen Aktivitäten.

[1,2,4]Triazolo[4,3-a]pyrazin: Untersucht auf sein Potenzial als c-Met-Kinase-Inhibitor.

Die Einzigartigkeit von N-(Cyclopropylmethyl)-7-iod-[1,2,4]triazolo[4,3-a]pyridin-3-amin liegt in seiner spezifischen Struktur, die ihm bestimmte biologische Aktivitäten und chemische Reaktivität verleiht.

Eigenschaften

Molekularformel |

C10H11IN4 |

|---|---|

Molekulargewicht |

314.13 g/mol |

IUPAC-Name |

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine |

InChI |

InChI=1S/C10H11IN4/c11-8-3-4-15-9(5-8)13-14-10(15)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14) |

InChI-Schlüssel |

XSEZVTOPNRSVFE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CNC2=NN=C3N2C=CC(=C3)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)

![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)

![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)

![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)

![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)

![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)

![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)